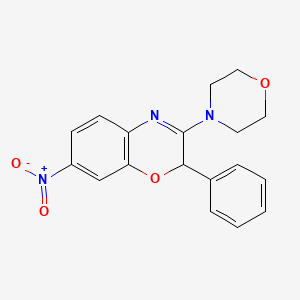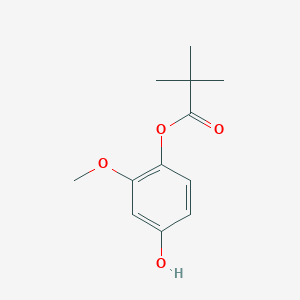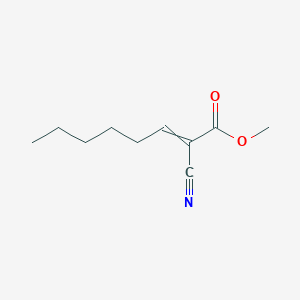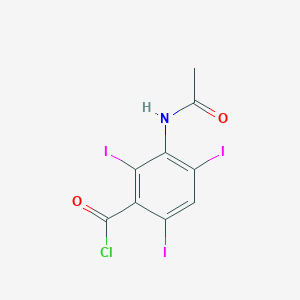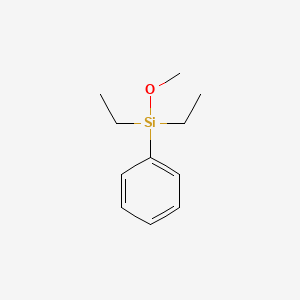
Diethyl(methoxy)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methoxy)phenylsilane is an organosilicon compound with the molecular formula C11H18OSi It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two ethyl groups and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(methoxy)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with ethyl and methoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methoxy)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
Diethyl(methoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which diethyl(methoxy)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Diethoxy(methyl)phenylsilane
- Trimethoxyphenylsilane
- Triethylphenylsilane
Uniqueness
Diethyl(methoxy)phenylsilane is unique due to the presence of both ethyl and methoxy groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
112123-26-9 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
diethyl-methoxy-phenylsilane |
InChI |
InChI=1S/C11H18OSi/c1-4-13(5-2,12-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
YXHZNYWZNKAGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


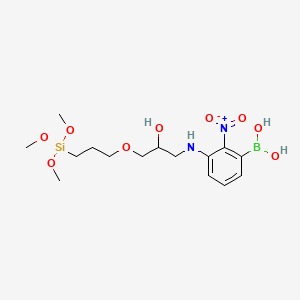
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
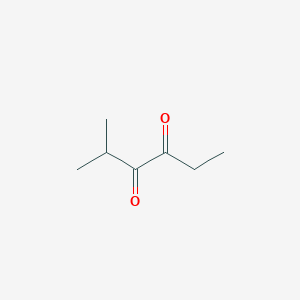
![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
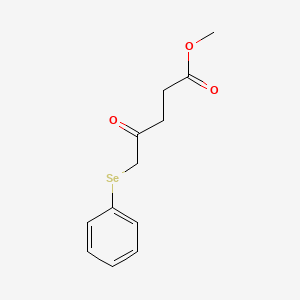
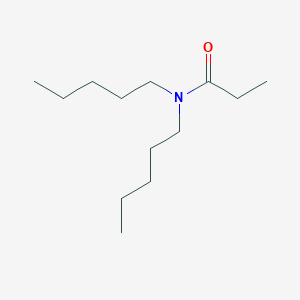
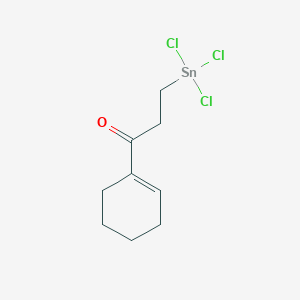
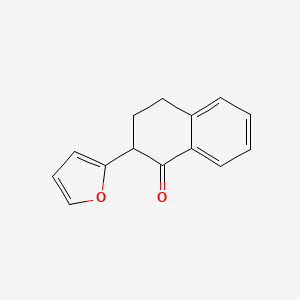
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
